molecular formula C10H13F B6161898 1,4-diethyl-2-fluorobenzene CAS No. 1369853-62-2

1,4-diethyl-2-fluorobenzene

Cat. No. B6161898
CAS RN: 1369853-62-2
M. Wt: 152.2
InChI Key:
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Description

1,4-Diethyl-2-fluorobenzene (DEFB) is a synthetic aromatic compound used in a variety of applications, including scientific research, drug synthesis, and chemical engineering. It is a colorless solid with a molecular weight of 180.19 g/mol and a boiling point of 248.5 °C. DEFB is a versatile compound with a range of properties, including low toxicity and low volatility, making it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

1,4-diethyl-2-fluorobenzene is widely used in scientific research due to its low toxicity and low volatility. It has been used in a variety of studies, including those related to drug synthesis and chemical engineering. It has also been used in studies to investigate the effects of fluorine substitution in aromatic compounds, as well as to develop new synthetic methods.

Mechanism of Action

The mechanism of action of 1,4-diethyl-2-fluorobenzene is not well understood. However, its low toxicity and low volatility make it suitable for use in a variety of laboratory experiments. It is believed that 1,4-diethyl-2-fluorobenzene may act as a catalyst in some reactions, as well as a substrate in others.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-diethyl-2-fluorobenzene are not well understood. However, it is believed to have low toxicity and low volatility, making it suitable for use in a variety of laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 1,4-diethyl-2-fluorobenzene in lab experiments include its low toxicity and low volatility, making it suitable for use in a variety of laboratory experiments. Its low volatility also makes it less likely to contaminate the environment. However, one limitation of using 1,4-diethyl-2-fluorobenzene is that it is not very soluble in water, making it difficult to use in experiments involving water-based solutions.

Future Directions

There are a number of potential future directions for research involving 1,4-diethyl-2-fluorobenzene. These include further investigation into its mechanism of action, as well as its potential applications in drug synthesis and chemical engineering. Additionally, further research could be conducted into the effects of fluorine substitution in aromatic compounds, as well as the development of new synthetic methods. Finally, further research could be conducted into the use of 1,4-diethyl-2-fluorobenzene in bio-catalytic processes, as well as its potential use in medical applications.

Synthesis Methods

1,4-diethyl-2-fluorobenzene can be synthesized by reacting 1,4-diethylbenzene with bromine in the presence of a Lewis acid such as aluminum chloride. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the resulting product is then purified by column chromatography. The reaction is shown below:
1,4-Diethylbenzene + Br2 + AlCl3 → 1,4-Diethyl-2-fluorobenzene

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,4-diethyl-2-fluorobenzene can be achieved through a Friedel-Crafts alkylation reaction using 1,4-diethylbenzene and fluorobenzene as starting materials.", "Starting Materials": [ "1,4-diethylbenzene", "fluorobenzene", "anhydrous aluminum chloride", "anhydrous hydrogen fluoride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Mix 1,4-diethylbenzene and fluorobenzene in a 1:1 molar ratio in a dry reaction vessel.", "2. Add anhydrous aluminum chloride to the reaction vessel and stir the mixture at room temperature for 30 minutes.", "3. Slowly add anhydrous hydrogen fluoride to the reaction mixture while maintaining a temperature of -10°C to -5°C.", "4. Stir the reaction mixture at -10°C to -5°C for 2 hours.", "5. Quench the reaction by adding a saturated solution of sodium bicarbonate.", "6. Extract the organic layer with dichloromethane and wash it with water.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure.", "9. Purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "10. Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain 1,4-diethyl-2-fluorobenzene as a white crystalline solid." ] }

CAS RN

1369853-62-2

Molecular Formula

C10H13F

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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